3-Chloro-2-(cyclopentyloxy)pyridin-4-OL
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Overview
Description
3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is a chemical compound with the CAS Number: 1881321-75-0. It has a molecular weight of 213.66 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) .Physical and Chemical Properties Analysis
The compound is solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Cyclopalladated Complexes and Photophysical Properties
The study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, including their synthesis and photophysical properties, demonstrates how palladium complexes can be employed in the exploration of new emitters for photonic applications. These complexes exhibit fluorescence in solution at room temperature, indicating potential for their use in optical devices and materials science research (Mancilha et al., 2011).
Regioselective Reactions and Synthesis of Pyridines
The development of a method for regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model showcases innovative approaches to synthesizing highly substituted pyridines. This work emphasizes the role of pyridine heterocycles in medicinal chemistry, providing a pathway to synthesize complex pyridine derivatives that could serve as scaffolds for drug development (Goetz & Garg, 2012).
Transition-Metal-Free Alkylation and Arylation of Pyridines
Exploring transition-metal-free methods for the direct alkylation and arylation of pyridines using Grignard or organozinc reagents presents a sustainable and versatile approach to modifying pyridine molecules. This method's regioselectivity and broad functional group tolerance make it invaluable for synthesizing polyfunctional pyridines in pharmaceutical research (Chen et al., 2013).
Lanthanide Clusters with Magnetic and Optical Properties
The discovery of nonanuclear lanthanide clusters that exhibit both magnetic behavior and photoluminescence opens new avenues in materials science. These clusters' dual physical properties suggest applications in data storage, sensing, and luminescent materials, highlighting the versatility of lanthanide chemistry in creating functional materials (Alexandropoulos et al., 2011).
Novel Heterocycle-Based Molecule Synthesis
The synthesis and characterization of novel heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrate the continuous search for new compounds with potential applications in non-linear optics and as pharmacological probes. This research contributes to the development of new materials with specific electronic and optical properties, underscoring the importance of synthetic chemistry in advancing technology and medicine (Murthy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-cyclopentyloxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXYJMQSFOKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=O)C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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